N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-9-5-11(17-21-9)16-13(19)12(18)15-8-14(2,20)6-10-3-4-22-7-10/h3-5,7,20H,6,8H2,1-2H3,(H,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDBLTFLZSYGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C)(CC2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on heterocyclic cores, substituents, and synthetic routes. Below is a detailed comparison with key examples from the literature:
Key Structural Differences and Implications
Heterocyclic Core: The target compound’s 1,2-oxazole core differs from the 1,2,4-triazole in analogs from and . Oxazoles are less polar than triazoles due to reduced hydrogen-bonding capacity (triazoles have three nitrogen atoms vs. two in oxazoles). This may lower aqueous solubility but enhance membrane permeability . Thiophene substitution at the 3-position (vs. 2-position in triazole analogs) could alter electronic properties.
Functional Groups: The hydroxy-methylpropyl side chain in the target compound introduces a sterically hindered alcohol, which may improve metabolic stability compared to simpler alkyl chains in triazole derivatives. The ethanediamide backbone (vs.
Synthesis :
- Triazole derivatives () rely on cyclocondensation of thiosemicarbazides, whereas the target compound’s oxazole core may require [3+2] cycloaddition or dehydration of β-ketoamides.
- Thiophene incorporation in both classes likely involves Friedel-Crafts alkylation or cross-coupling reactions, though regioselectivity (3- vs. 2-position) demands tailored catalysts or directing groups.
Research Findings and Limitations
- Physicochemical Data : Solubility and logP values for the target compound are unreported. Computational modeling (e.g., COSMO-RS) could predict these properties relative to triazole analogs, which typically exhibit higher logP due to sulfur content.
Q & A
Q. How can crystallographic data from SHELX refinements validate molecular conformations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
